3-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-fluorobenzyl)propanamide
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Overview
Description
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-fluorobenzyl)propanamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-fluorobenzyl)propanamide typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Fluorobenzyl Group: This step involves the reaction of the benzofuran core with 4-fluorobenzyl halides under basic conditions.
Amidation Reaction: The final step involves the formation of the amide bond by reacting the intermediate with propanoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzofuran derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-fluorobenzyl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-dihydro-1-benzofuran-5-yl)propanamide: Lacks the fluorobenzyl group.
N-(4-fluorobenzyl)propanamide: Lacks the benzofuran core.
3-(2,3-dihydro-1-benzofuran-5-yl)-N-benzylpropanamide: Lacks the fluorine atom.
Uniqueness
The presence of both the benzofuran core and the fluorobenzyl group in 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(4-fluorobenzyl)propanamide may confer unique biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18FNO2 |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(4-fluorophenyl)methyl]propanamide |
InChI |
InChI=1S/C18H18FNO2/c19-16-5-1-14(2-6-16)12-20-18(21)8-4-13-3-7-17-15(11-13)9-10-22-17/h1-3,5-7,11H,4,8-10,12H2,(H,20,21) |
InChI Key |
MHWMZMMWGGEHAT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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